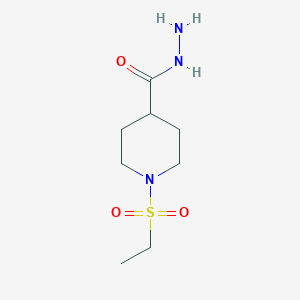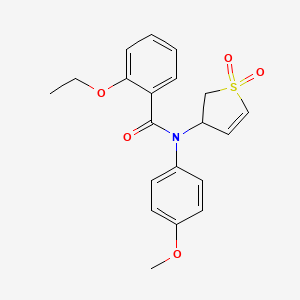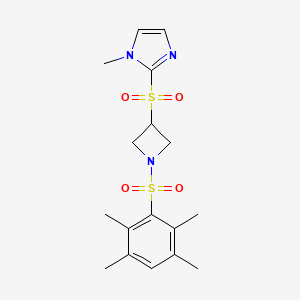
1-(Ethylsulfonyl)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfonyl)piperidine-4-carbohydrazide is a useful research chemical . It has a molecular weight of 235.31 and a molecular formula of C8H17N3O3S . Its IUPAC name is 1-ethylsulfonylpiperidine-4-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide can be represented by the SMILES notation: CCS(=O)(=O)N1CCC(CC1)C(=O)NN . The InChI representation is InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
1-(Ethylsulfonyl)piperidine-4-carbohydrazide has a molecular weight of 235.31 . It has a complexity of 315 and a topological polar surface area of 101 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is canonicalized .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking Studies
1-(Ethylsulfonyl)piperidine-4-carbohydrazide and its derivatives have been explored for their potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of Alzheimer's disease and other neurological disorders. Molecular docking studies have also been conducted to understand their binding interactions with these human proteins (Khalid, Rehman, & Abbasi, 2014).
Anticancer Potential
Compounds derived from 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have shown promise as anticancer agents. Specific derivatives have been found to exhibit strong anticancer activity, suggesting potential therapeutic applications in oncology (Rehman et al., 2018).
Antibacterial Activity
Some derivatives of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have been synthesized and evaluated for their antibacterial properties. These studies have indicated moderate to significant activity against various Gram-negative and Gram-positive bacterial strains, pointing towards their potential use in antimicrobial treatments (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activities
Research has shown that certain sulfonyl hydrazone compounds containing piperidine derivatives exhibit antioxidant capacity and anticholinesterase activity. These findings are significant in the context of treating neurodegenerative diseases and managing oxidative stress (Karaman et al., 2016).
Potential Treatment for Type II Diabetes
Synthesized derivatives of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide have shown inhibitory effects on the α-glucosidase enzyme, suggesting their potential as new drug candidates for treating type II diabetes. Their low hemolytic activity further underscores their potential as therapeutic agents (ur-Rehman et al., 2018).
Applications in Medicinal Chemistry
The incorporation of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide in various chemical structures has contributed significantly to medicinal chemistry, aiding in the development of compounds with diverse biological activities, such as anticholinesterase, antibacterial, and anticancer properties (Sugimoto et al., 1990).
Safety and Hazards
The safety data sheet for 1-(Ethylsulfonyl)piperidine-4-carbohydrazide indicates several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
1-ethylsulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVBSDHYJCRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)piperidine-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)
![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)


![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)
![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)
![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)